molecular formula C12H15N B14360231 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile CAS No. 90665-68-2

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile

Katalognummer: B14360231
CAS-Nummer: 90665-68-2
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: CNOFSYIPNNMHLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile is an organic compound with the molecular formula C12H15N. It is characterized by a series of conjugated double bonds and a nitrile group, making it a highly reactive molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 5,9-Dimethyldeca-2,4,6,8-tetraenenitrile involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and nitrile group allow it to participate in various chemical reactions, influencing its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,9-Dimethyldeca-2,4,6,8-tetraen-1-ol: Similar structure but with a hydroxyl group instead of a nitrile group.

    5,9-Dimethyldeca-2,4,6,8-tetraen-1-one: Similar structure but with a carbonyl group instead of a nitrile group.

Uniqueness

5,9-Dimethyldeca-2,4,6,8-tetraenenitrile is unique due to its combination of conjugated double bonds and a nitrile group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

90665-68-2

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

5,9-dimethyldeca-2,4,6,8-tetraenenitrile

InChI

InChI=1S/C12H15N/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-9H,1-3H3

InChI-Schlüssel

CNOFSYIPNNMHLY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC=CC(=CC=CC#N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.